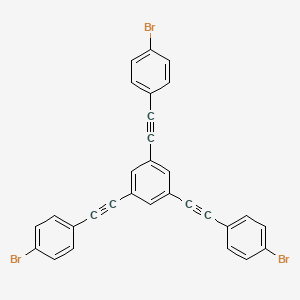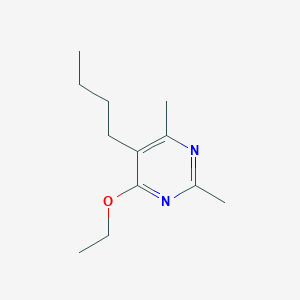
5-Butyl-4-ethoxy-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-4-ethoxy-2,6-dimethylpyrimidine is an organic compound with the molecular formula C12H20N2O. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-ethoxy-2,6-dimethylpyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
For example, the reaction of butyraldehyde, ethyl acetoacetate, and urea in the presence of a base such as sodium ethoxide can yield this compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-ethoxy-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidines or tetrahydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines and tetrahydropyrimidines.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
5-Butyl-4-ethoxy-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: Pyrimidine derivatives are known for their pharmacological properties, including antiviral, anticancer, and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-4-ethoxy-2,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2,6-dimethylpyrimidine
- 5-Butyl-2,6-dimethylpyrimidine
- 4-Ethoxy-5-butylpyrimidine
Uniqueness
5-Butyl-4-ethoxy-2,6-dimethylpyrimidine is unique due to the presence of both butyl and ethoxy groups on the pyrimidine ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other pyrimidine derivatives.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-butyl-4-ethoxy-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C12H20N2O/c1-5-7-8-11-9(3)13-10(4)14-12(11)15-6-2/h5-8H2,1-4H3 |
InChI Key |
CDHCBDNMKXGTCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(N=C1OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


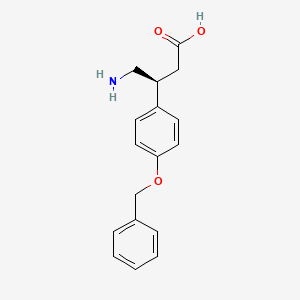
![5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13096530.png)
![5H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13096534.png)
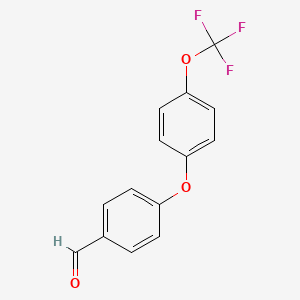
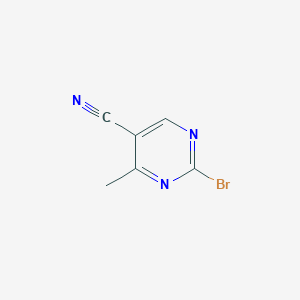
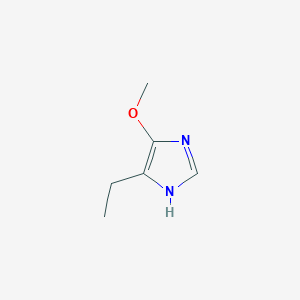

![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
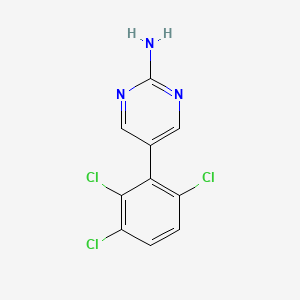

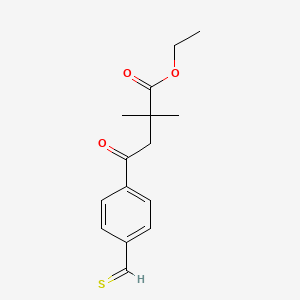
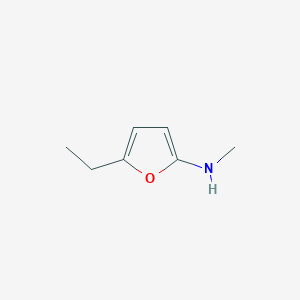
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
